2-Methyl-4-sulfanylbenzonitrile
Description
Contextualization within Benzonitrile (B105546) and Organosulfur Chemistry
The chemistry of 2-Methyl-4-sulfanylbenzonitrile is rooted in two significant branches of organic chemistry: benzonitrile chemistry and organosulfur chemistry. Benzonitriles, which are aromatic compounds containing a cyano group, are valuable precursors in the synthesis of numerous organic compounds, including amines, amides, and carboxylic acids. The nitrile group's strong electron-withdrawing nature and its ability to participate in various cycloaddition and nucleophilic addition reactions make it a versatile functional group in organic synthesis.
Organosulfur compounds, on the other hand, are organic molecules containing sulfur. wikipedia.org They are ubiquitous in nature, found in essential amino acids like cysteine and methionine, and are integral to many biological processes. wikipedia.org In chemical synthesis, the sulfanyl (B85325) group (also known as a thiol or mercaptan group) is a potent nucleophile and can be readily oxidized to form disulfides, sulfoxides, sulfones, or sulfonic acids. This reactivity makes organosulfur compounds crucial intermediates and building blocks in the creation of complex molecules. britannica.com this compound combines the functionalities of both these classes, offering multiple reactive sites for chemical modification.
Academic Significance in Organic Synthesis and Materials Science Research
The academic significance of this compound lies in its potential as a versatile building block. In organic synthesis, its distinct functional groups allow for selective reactions. For instance, the sulfanyl group can undergo S-alkylation or S-arylation, while the nitrile group can be hydrolyzed, reduced, or converted into a tetrazole ring. This orthogonality enables the stepwise construction of more complex molecular architectures.
In the realm of materials science, benzonitrile derivatives are investigated for their electronic and photophysical properties. ossila.com The introduction of a sulfur atom can influence these properties, potentially leading to novel materials for applications in electronics and photonics. Organosulfur compounds are known to self-assemble on metal surfaces, a property that is exploited in the development of molecular electronics and sensors. The presence of the sulfanyl group in this compound suggests its potential for use in creating self-assembled monolayers (SAMs) on gold or other metal substrates, with the benzonitrile and methyl groups providing further avenues for functionalization. For example, related fluorinated benzonitrile building blocks are used as intermediates in the preparation of materials with thermally activated delayed fluorescence (TADF) for use in Organic Light Emitting Diodes (OLEDs). ossila.com
Overview of Key Research Domains
Research involving this compound and structurally related compounds spans several key domains:
Intermediate Synthesis: A primary area of research is its use as an intermediate in the synthesis of more complex molecules. For example, related methylbenzonitrile derivatives have been utilized in the creation of dual A2A/A2B adenosine (B11128) receptor antagonists for potential applications in cancer immunotherapy. nih.gov
Medicinal Chemistry: The structural motifs present in this compound are found in various biologically active compounds. The development of synthetic routes to this and similar molecules is therefore of interest to medicinal chemists. For instance, 4-fluoro-2-methylbenzonitrile (B118529) is a key intermediate in the synthesis of trelagliptin, a drug used for treating type II diabetes. ossila.comgoogle.com
Materials Chemistry: The potential for this compound to be used in the development of new materials is an active area of investigation. Research into benzonitrile-containing polymers and small molecules for electronic applications is a growing field. ossila.comdoabooks.org The ability of the sulfanyl group to interact with metal surfaces makes it a candidate for studies in surface chemistry and nanotechnology.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇NS |
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(C=C(C=C1)S)C#N |
| InChI | InChI=1S/C8H7NS/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3 |
| InChIKey | BJOUKTFDTLCMGH-UHFFFAOYSA-N |
| Monoisotopic Mass | 149.02992 Da |
Data sourced from PubChem. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-sulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOUKTFDTLCMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601882 | |
| Record name | 2-Methyl-4-sulfanylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110888-21-6 | |
| Record name | 4-Mercapto-2-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110888-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-sulfanylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methyl 4 Sulfanylbenzonitrile
Established Synthetic Pathways
Established methods for the synthesis of 2-Methyl-4-sulfanylbenzonitrile primarily involve the functionalization of a pre-existing benzene (B151609) ring through nucleophilic substitution or metal-catalyzed processes.
Nucleophilic Substitution Reactions in Aromatic Systems
The most direct and established route for preparing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 2-methyl-4-halobenzonitrile with a sulfur nucleophile. The mechanism proceeds via an addition-elimination sequence, where the nucleophile attacks the carbon atom bearing the leaving group (a halogen). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Current time information in Bangalore, IN.wikipedia.orglookchem.com The aromaticity is restored upon the elimination of the halide ion.
For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglookchem.com In the case of this compound synthesis, the nitrile (-CN) group at position 1 acts as a powerful electron-withdrawing group, activating the para-position (C4) for nucleophilic attack. A common starting material is 4-chloro-2-methylbenzonitrile (B1345701), which reacts with a sulfide (B99878) source, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH), to yield the desired product after acidification. wikipedia.org
Optimized Reaction Conditions
The efficiency and yield of the SNAr synthesis are highly dependent on the specific reaction conditions employed.
The choice of solvent is critical for the SNAr pathway. High-boiling, polar aprotic solvents are typically required to facilitate the reaction and ensure the solubility of the reactants. wikipedia.org Commonly used solvents include N-Methylpyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc). wikipedia.org The basic additive, typically sodium sulfide or sodium hydrosulfide, serves as the source of the sulfur nucleophile. wikipedia.org The reaction is generally heated to temperatures between 140°C and 160°C to drive the substitution. wikipedia.org
Below is a table summarizing typical reaction parameters for the synthesis of 4-sulfanylbenzonitriles via nucleophilic aromatic substitution.
Table 1: Typical Reaction Conditions for SNAr Synthesis of 4-Sulfanylbenzonitriles
| Starting Material | Sulfur Source | Solvent | Temperature | Product |
|---|---|---|---|---|
| 4-chlorobenzonitrile | Sodium sulfide (Na₂S) | N-Methylpyrrolidone (NMP) | 160°C | 4-sulfanylbenzonitrile |
This data is based on procedures for analogous compounds as described in the cited literature. wikipedia.org
Regioselectivity in the synthesis of this compound via the SNAr pathway is intrinsically controlled by the structure of the starting material. The substitution occurs specifically at the carbon atom bearing the leaving group. For the synthesis of this particular isomer, a starting material such as 4-chloro-2-methylbenzonitrile or 4-fluoro-2-methylbenzonitrile (B118529) is required. The powerful electron-withdrawing nitrile group activates the halogen at the para position, making it the exclusive site for nucleophilic attack. The directing effects of the methyl and nitrile groups ensure that the incoming sulfanyl (B85325) group is introduced at the C4 position, leading to the formation of the desired this compound isomer with high regioselectivity. lookchem.com
Metal-Catalyzed Coupling Strategies (e.g., Copper and Palladium Catalysis)
When SNAr reactions are not feasible, metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the required carbon-sulfur bond. acsgcipr.org These methods are a cornerstone of modern organic synthesis.
Copper-Catalyzed C-S Coupling (Ullmann Condensation): The Ullmann condensation is a classic copper-promoted reaction used to form aryl thioethers from aryl halides. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions. These systems often employ a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand. researchgate.netnih.gov Ligands like L-proline or oxalic diamides can facilitate the coupling of aryl chlorides and bromides with thiols or thiol equivalents at more moderate temperatures. researchgate.netbohrium.com
Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Thioetherification): Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol, have been successfully adapted for C-S bond formation. wikipedia.org This methodology is highly versatile and tolerates a wide range of functional groups. rsc.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a thiolate and subsequent reductive elimination to yield the aryl thioether. acsgcipr.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand. Sterically hindered and electron-rich ligands, such as bidentate phosphines (e.g., Xantphos, DPEPhos) and specialized monophosphine ligands, have proven to be highly effective, enabling the coupling of aryl halides with thiols at room temperature in some cases. acs.orgnih.govnih.gov
Table 2: Comparison of Metal-Catalyzed C-S Coupling Strategies
| Method | Metal Catalyst | Typical Ligands | Substrates | Key Features |
|---|---|---|---|---|
| Ullmann Condensation | Copper (Cu) | L-proline, Diamines, Oxalic Diamides wikipedia.orgresearchgate.netbohrium.com | Aryl iodides, bromides, activated chlorides | Often lower cost than palladium; modern methods have milder conditions. bohrium.com |
| Buchwald-Hartwig Coupling | Palladium (Pd) | Bidentate & Monodentate Phosphines (e.g., Josiphos, Xantphos) wikipedia.orgacs.orgnih.gov | Aryl chlorides, bromides, iodides, triflates | Broad substrate scope, high functional group tolerance, often milder conditions. rsc.orgnih.gov |
Emerging Synthetic Approaches
Research continues to yield novel and more efficient methods for C-S bond formation, moving towards greater sustainability and milder reaction conditions.
One significant emerging area is the use of photoinduced copper-catalyzed cross-couplings . These reactions can proceed at very low temperatures (e.g., 0°C to -40°C) using an inexpensive copper(I) catalyst without a specialized ligand. The mechanism is believed to involve a single-electron transfer (SET) pathway, which differs from the traditional thermal reactions. organic-chemistry.org
Direct C-H thiolation represents another frontier, aiming to form C-S bonds by activating a C-H bond on the aromatic ring, thus avoiding the need for pre-functionalized aryl halides. researchgate.net Copper-catalyzed methods using transient directing groups have been developed to achieve ortho-C–H thiolation of aryl aldehydes, providing a potential, though indirect, route to functionalized aryl thiols. rsc.org
Mechanochemistry , specifically ball-milling, is being explored as a solvent-free method for conducting palladium-catalyzed C-S coupling reactions. This technique can be performed under bench-top conditions without the need for dry solvents or an inert atmosphere, offering a greener alternative to traditional solution-phase synthesis. ucl.ac.uk
Finally, the development of new thiol surrogates provides alternative strategies. For instance, sulfonyl chlorides can be used to generate thioethers in a one-pot reaction, and palladium-catalyzed transthioetherification allows for the transfer of a thiol group from one molecule to another. nih.govrsc.orgacs.org
Continuous Flow Chemistry Methodologies
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.com The application of this technology to the synthesis of substituted benzonitriles, including potentially this compound, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.comnih.gov
A potential continuous flow process for synthesizing this compound could involve the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-fluoro-2-methylbenzonitrile. In such a setup, a stream of the precursor dissolved in a suitable solvent would be mixed with a stream of a sulfur nucleophile (e.g., sodium hydrosulfide) in a microreactor or a packed-bed reactor. The enhanced heat and mass transfer in a flow reactor would allow for rapid and controlled reaction, minimizing the formation of byproducts. mdpi.com
Furthermore, multi-step sequences can be telescoped into a single continuous flow process. For instance, the synthesis of related heterocyclic compounds from precursors like chloronitrobenzenes has been successfully demonstrated in a continuous flow system involving sequential C-N bond formation, hydrogenation, and cyclization. nih.gov A similar strategy could be envisioned for this compound, where the formation of the nitrile and the introduction of the sulfanyl group occur in sequential flow modules without isolating intermediates. The development of continuous-flow methods for the transfer hydrogenation of benzonitrile (B105546) using safer hydrogen sources like formic acid further highlights the move towards more sustainable and practical processes in nitrile synthesis. researchgate.netqub.ac.uk
Table 1: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |
| Mass Transfer | Often diffusion-limited | Enhanced mixing and diffusion |
| Safety | Large volumes of hazardous materials | Small reaction volumes, better control |
| Scalability | Challenging, requires re-optimization | Linear, by extending operation time |
| Reproducibility | Can be variable | High, due to precise process control |
Principles of Green Chemistry in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes for compounds like this compound, aiming to reduce environmental impact and improve safety. rsc.org Key to this is the use of environmentally benign solvents, catalysts, and energy sources.
Utilization of Bio-based Solvents: Traditional syntheses of aromatic nitriles often rely on petroleum-derived dipolar aprotic solvents like DMF or NMP, which have significant toxicity concerns. acsgcipr.org Green chemistry encourages their replacement with bio-based alternatives. researchgate.netcore.ac.uk Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or dihydrolevoglucosenone (Cyrene), have been investigated as greener alternatives for reactions like nucleophilic aromatic substitutions. acsgcipr.org The synthesis of this compound via an SNAr reaction could potentially be performed in such solvents, significantly improving the environmental profile of the process. acsgcipr.orgrsc.org Water itself is a highly desirable green solvent, and methods for synthesizing aryl nitriles from aromatic aldehydes in an aqueous environment have been developed, minimizing pollution. rsc.org
Catalytic and Energy-Efficient Methods: Modern synthetic methods strive to replace stoichiometric reagents with catalytic alternatives. Biocatalysis, for example, offers a highly sustainable route. Engineered aldoxime dehydratases have been used for the scalable synthesis of aromatic nitriles from the corresponding aldoximes under very mild conditions, avoiding harsh chemicals and high temperatures. nih.gov Another green approach is electrosynthesis, which uses electricity to drive chemical reactions. The direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst in an aqueous electrolyte represents a cost-effective and environmentally friendly method. rsc.org These catalytic approaches present promising future avenues for the synthesis of this compound.
Table 2: Green Chemistry Metrics for Synthetic Route Evaluation
| Metric | Description | Goal |
| Atom Economy | (MW of product / MW of all reactants) x 100% | Maximize |
| E-Factor | Total waste (kg) / Product (kg) | Minimize |
| Process Mass Intensity (PMI) | Total mass in process (kg) / Product mass (kg) | Minimize |
| Solvent Intensity | Mass of solvent / Mass of product | Minimize |
Strategic Use of Precursors and Building Blocks in Complex Molecule Synthesis
The molecular architecture of this compound, featuring a nitrile, a thiol, and a substituted aromatic ring, makes it both a synthetic target derived from strategic precursors and a valuable building block for more complex molecules.
Precursors for Synthesis: The synthesis of this compound relies on the availability of suitable starting materials. A highly strategic precursor is 4-fluoro-2-methylbenzonitrile . The fluorine atom is a good leaving group for nucleophilic aromatic substitution (SNAr), allowing for the direct introduction of the sulfanyl group by reaction with a sulfur nucleophile. This precursor is used in the synthesis of other functionalized molecules, such as for active pharmaceutical ingredients (APIs). ossila.com
Another potential synthetic route could start from 2-methyl-4-nitrobenzoic acid or its precursors. google.com The nitro group can be reduced to an amino group, which can then be converted to a diazonium salt. A Sandmeyer-type reaction could then be used to introduce the nitrile group, or the diazonium salt could be used to introduce the sulfanyl group. jeeadv.ac.in
Table 3: Potential Precursors for this compound
| Precursor | Potential Synthetic Transformation |
| 4-Fluoro-2-methylbenzonitrile | Nucleophilic Aromatic Substitution with a thiolating agent |
| 2-Methyl-4-aminobenzonitrile | Diazotization followed by reaction with a sulfur nucleophile |
| 4-Amino-3-methylthiophenol | Cyanation of the aromatic ring |
| 2-Methyl-4-nitroaniline | Reduction of nitro, diazotization, then Sandmeyer cyanation |
As a Building Block: Aromatic nitriles are widely recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The nitrile group in this compound can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening up a wide array of synthetic possibilities. The sulfanyl group is also a versatile functional handle, which can be alkylated, oxidized to sulfoxides or sulfones, or used in cross-coupling reactions.
This dual functionality makes this compound a valuable building block for constructing complex molecular architectures, particularly in medicinal chemistry for the synthesis of novel therapeutic agents. nih.govresearchgate.net For example, the synthesis of fentanyl analogues often involves functionalized piperidine (B6355638) rings, where nitrile-containing intermediates play a key role. researchgate.net The unique substitution pattern of this compound offers the potential to create novel scaffolds for drug discovery.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Sulfanylbenzonitrile
Reactivity of the Sulfanyl (B85325) Functional Group
The sulfur atom in 2-Methyl-4-sulfanylbenzonitrile is a versatile center for chemical reactions, particularly oxidative transformations and participation in redox processes.
Oxidative Transformations to Sulfoxides and Sulfones
The sulfur atom of the sulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This reactivity is a general characteristic of sulfides. The oxidation can be achieved using a variety of oxidizing agents, with the product depending on the strength of the oxidant and the reaction conditions. For instance, mild oxidizing agents tend to favor the formation of sulfoxides, while stronger agents or harsher conditions lead to the fully oxidized sulfone.
Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxy acids (like m-chloroperbenzoic acid, m-CPBA), and metal-based catalysts. organic-chemistry.orgorganic-chemistry.org The selectivity of these reactions is a key aspect of their synthetic utility. For example, the use of hydrogen peroxide in the presence of a tantalum carbide catalyst has been shown to selectively produce sulfoxides from sulfides in high yields. organic-chemistry.org Conversely, employing a niobium carbide catalyst under similar conditions efficiently yields the corresponding sulfones. organic-chemistry.org
The mechanism of these oxidations generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The resulting intermediate then collapses to form the sulfoxide. Further oxidation to the sulfone proceeds through a similar pathway.
Table 1: Examples of Oxidizing Agents for Sulfide (B99878) to Sulfoxide/Sulfone Transformation
| Oxidizing Agent | Typical Product | Reference |
| Hydrogen Peroxide (H₂O₂) with Tantalum Carbide | Sulfoxide | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) with Niobium Carbide | Sulfone | organic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide/Sulfone | organic-chemistry.org |
| Urea-Hydrogen Peroxide | Sulfone | organic-chemistry.org |
Participation in Redox Processes
The sulfanyl group can participate in redox processes beyond simple oxidation. The sulfur atom can exist in various oxidation states, allowing it to act as both an electron donor and acceptor under different chemical environments. This redox activity is fundamental to the role of sulfur-containing compounds in various chemical and biological systems. While specific studies on the electrochemical behavior of this compound are not extensively detailed in the provided search results, the general principles of thiol and sulfide redox chemistry apply.
Reactivity of the Nitrile Functional Group
The nitrile group (C≡N) is a highly versatile functional group characterized by its strong polarization, with an electrophilic carbon atom. libretexts.orgopenstax.org This makes it susceptible to a range of chemical transformations, including reduction, nucleophilic addition, and coordination to metal centers.
Reductive Pathways to Amine Derivatives
The nitrile group of this compound can be reduced to a primary amine, yielding (2-methyl-4-sulfanylphenyl)methanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. libretexts.orgopenstax.orglibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. libretexts.orgopenstax.orglibretexts.org This initial addition forms an imine anion intermediate. libretexts.orgopenstax.orglibretexts.org A second hydride ion then adds to the imine carbon, resulting in a dianion, which upon protonation with water in a subsequent step, gives the primary amine. libretexts.orgopenstax.org
Table 2: General Reaction Scheme for Nitrile Reduction
| Reactant | Reagent | Product |
| R-C≡N | 1. LiAlH₄2. H₂O | R-CH₂-NH₂ |
Nucleophilic Addition Reactions
The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. libretexts.orgopenstax.org This reactivity is analogous to that of a carbonyl group. libretexts.orgopenstax.org Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile to form an intermediate imine anion. libretexts.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgopenstax.org This reaction provides a valuable method for the synthesis of ketones from nitriles. libretexts.org
The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon. chemistrysteps.com The resulting imine anion is then protonated during the aqueous workup and subsequently hydrolyzed to the corresponding ketone.
Weaker nucleophiles, such as water, require acid catalysis to react with the nitrile group. chemistrysteps.comucalgary.ca Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by the water molecule. chemistrysteps.comucalgary.ca This leads to the formation of an amide as an intermediate, which can be further hydrolyzed to a carboxylic acid under the reaction conditions. openstax.orgchemistrysteps.com
Ligand Properties in Coordination Chemistry
The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to metal centers. While specific studies detailing the coordination chemistry of this compound are not prevalent in the provided search results, the general principles of nitrile coordination are well-established. The coordination can occur through the nitrogen lone pair, forming a linear M-N-C-R arrangement.
In the context of mixed-ligand complexes, the presence of both a nitrile and a sulfanyl group in this compound offers the potential for it to act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms. The coordination behavior of similar thiophenolate ligands containing a cyano group has been studied, where coordination occurs through both the sulfur and the nitrogen of an amino group, not the cyano group. tjnpr.org However, the potential for the nitrile nitrogen to participate in coordination remains a possibility depending on the metal and the reaction conditions.
Electrophilic and Nucleophilic Aromatic Substitution Studies
The benzene (B151609) ring of this compound is subject to electrophilic attack, with the position of substitution being influenced by the directing effects of the existing substituents. In contrast, nucleophilic aromatic substitution is less common but can be induced under specific conditions.
Electrophilic Aromatic Substitution
The methyl (-CH₃) and sulfanyl (-SH) groups are electron-donating and activate the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgchemguide.co.uk Conversely, the nitrile (-CN) group is strongly electron-withdrawing and deactivates the ring, directing incoming groups to the meta position.
The positions on the ring available for substitution are C3, C5, and C6.
Position C3: Ortho to the methyl group and meta to the sulfanyl group.
Position C5: Meta to the methyl group and ortho to the sulfanyl group.
Position C6: Para to the sulfanyl group and ortho to the methyl group.
Considering the combined effects, the activating and ortho-, para-directing methyl and sulfanyl groups will have a dominant influence over the deactivating, meta-directing nitrile group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the -CH₃ and -SH groups, which are positions 3 and 5. The steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 3 compared to position 5.
A typical electrophilic aromatic substitution reaction is nitration. libretexts.org The reaction of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-Methyl-3-nitro-4-sulfanylbenzonitrile and 2-Methyl-5-nitro-4-sulfanylbenzonitrile.
Table 1: Predicted Product Distribution for the Nitration of this compound
| Product | Predicted Major/Minor | Theoretical Rationale |
|---|---|---|
| 2-Methyl-3-nitro-4-sulfanylbenzonitrile | Minor | Substitution is directed ortho to the activating methyl group but may be sterically hindered. |
| 2-Methyl-5-nitro-4-sulfanylbenzonitrile | Major | Substitution is directed ortho to the activating sulfanyl group and is less sterically hindered. |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group to be ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, there is no inherent leaving group like a halide. The sulfanyl group is not a good leaving group under normal SNAr conditions.
However, SNAr could be envisaged if the sulfanyl group is first oxidized. For instance, oxidation to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) would increase the electrophilicity of the ring and make the sulfinyl or sulfonyl group a better leaving group, especially with activation from the nitrile group. A transition-metal-free cross-coupling of aryl methyl sulfoxides with alcohols has been reported, proceeding via a nucleophilic addition mechanism. nih.gov This suggests that a similar transformation of an oxidized derivative of this compound could be possible.
Exploration of Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For this compound, the sulfanyl group offers a potential handle for such transformations, either directly or after modification.
Palladium-catalyzed cross-coupling reactions often utilize aryl halides or triflates as electrophilic partners. uwindsor.ca While the native sulfanyl group is not typically used directly in standard cross-coupling protocols like Suzuki or Stille reactions, C-S bond activation and coupling is an area of ongoing research.
A more conventional approach would involve the conversion of the sulfanyl group into a more reactive functional group. For example, the sulfanyl group could be transformed into a sulfonate ester, such as a mesylate or tosylate, which are known to participate in palladium-catalyzed cross-coupling reactions. youtube.com
Alternatively, the development of catalytic systems for the direct cross-coupling of thiols is an active area of research. These methods could provide a more direct route to functionalize this compound without the need for protecting groups or functional group interconversion.
Table 2: Plausible Suzuki-Miyaura Cross-Coupling of a this compound Derivative
| Aryl Electrophile | Boronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 2-Methyl-4-(trifluoromethanesulfonyloxy)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Methyl-4-phenylbenzonitrile |
| 2-Methyl-4-(trifluoromethanesulfonyloxy)benzonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Methyl-4-(4-methoxyphenyl)benzonitrile |
This table presents hypothetical reactions based on established Suzuki-Miyaura cross-coupling methodologies. libretexts.orguwindsor.ca
Stereochemical Control in Reactions Involving Related Chirality (e.g., through catalytic reduction strategies)
Achieving stereochemical control is a central theme in modern organic synthesis. For a molecule like this compound, which is achiral, the introduction of chirality can be accomplished through several strategies.
One potential avenue is the asymmetric oxidation of the sulfanyl group to a chiral sulfoxide. The development of catalytic enantioselective methods for the oxidation of sulfides to sulfoxides is well-established. nih.gov The resulting chiral sulfoxide of this compound could then serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions on other parts of the molecule.
Furthermore, if a chiral center is introduced elsewhere in a molecule containing the this compound core, the existing substituents could influence the stereoselectivity of reactions. For instance, in a related system, the stereochemistry of the reduction of a substituted cyclohexanone (B45756) was shown to be influenced by the substituents on the ring. masterorganicchemistry.com This highlights the potential for the methyl and sulfanyl groups to exert stereocontrol in reactions on a modified version of the parent molecule.
The asymmetric synthesis of more complex molecules containing this benzonitrile (B105546) scaffold, such as thiazolines, often relies on key stereochemical-directing steps like asymmetric dihydroxylation. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methyl-3-nitro-4-sulfanylbenzonitrile |
| 2-Methyl-5-nitro-4-sulfanylbenzonitrile |
| 2-chloropyridine |
| 2-Methyl-4-(trifluoromethanesulfonyloxy)benzonitrile |
| Phenylboronic acid |
| 2-Methyl-4-phenylbenzonitrile |
| 4-Methoxyphenylboronic acid |
| 2-Methyl-4-(4-methoxyphenyl)benzonitrile |
| Sulfoxide |
| Sulfone |
| Mesylate |
| Tosylate |
| Thiazolines |
| Nitric acid |
| Sulfuric acid |
| Palladium tetrakis(triphenylphosphine) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Potassium carbonate |
Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 Sulfanylbenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms within the molecule. In the case of 2-Methyl-4-sulfanylbenzonitrile, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The methyl group, being attached to the aromatic ring, will appear as a singlet in a region typical for alkyl groups bonded to an aromatic system. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). msu.edudocbrown.info
Interactive Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| Methyl (CH₃) | ~2.5 | Singlet |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The carbon atom of the nitrile group (C≡N) is characteristically found in the 110-120 ppm range. wisc.edu The aromatic carbons will appear in the downfield region of the spectrum, typically between 125 and 170 ppm, with the carbon atoms directly attached to the electron-withdrawing nitrile group and the sulfur-containing group showing distinct shifts. oregonstate.edu The carbon of the methyl group will resonate at a much higher field. docbrown.info The positions of these signals confirm the 1,2,4-substitution pattern on the benzene ring. docbrown.info
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C≡N | 110 - 120 |
| Aromatic C-CN | Variable (downfield) |
| Aromatic C-CH₃ | Variable (downfield) |
| Aromatic C-SH | Variable (downfield) |
| Aromatic CH | 125 - 170 |
For molecules with complex ¹H NMR spectra, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY experiments would reveal correlations between coupled protons, helping to assign the signals of the adjacent aromatic protons.
HSQC spectroscopy would correlate the signals of the aromatic and methyl protons in the ¹H NMR spectrum to their directly attached carbon atoms in the ¹³C NMR spectrum.
HMBC analysis would show correlations between protons and carbon atoms over two or three bonds. This would be crucial in confirming the connectivity of the methyl group and the nitrile group to their respective positions on the aromatic ring by observing correlations between the methyl protons and the aromatic carbons, and between the aromatic protons and the nitrile carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.netmdpi.comresearchgate.netsemanticscholar.orgnih.gov
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. mdpi.comresearchgate.netsemanticscholar.orgnih.govresearchgate.net
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of a nitrile group. ijtsrd.com
Sulfhydryl (S-H) Stretch: A weak to medium absorption band for the S-H stretch is anticipated around 2550-2600 cm⁻¹. The intensity and position can be influenced by hydrogen bonding.
Aromatic C-H Stretch: These vibrations typically appear as a group of bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ region.
Aromatic C=C Bending: The characteristic in-plane and out-of-plane bending vibrations of the aromatic ring are observed in the fingerprint region (below 1600 cm⁻¹). researchgate.net
Interactive Table: Characteristic FTIR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Sulfhydryl (S-H) | Stretch | 2550 - 2600 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
Raman spectroscopy provides complementary information to FTIR. researchgate.net While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the scattering of light. researchgate.net For this compound, the C≡N and S-H stretching vibrations are also observable in the Raman spectrum. ijtsrd.comresearchgate.net Often, symmetrical vibrations and bonds involving heavier atoms provide strong signals in Raman spectroscopy. chemicalbook.com Therefore, the stretching vibration of the sulfur-containing bond may be more prominent in the Raman spectrum compared to the FTIR spectrum. The combination of both FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org In electron impact mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation of this compound would be influenced by the stability of the resulting ions and neutral fragments. wikipedia.org
The presence of a sulfur atom is often indicated by a characteristic M+2 peak in the mass spectrum, which is approximately 4.2% of the intensity of the molecular ion peak, due to the natural abundance of the ³⁴S isotope. whitman.edu The fragmentation process is guided by the relative stability of the carbocations and radicals formed. wikipedia.org For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org
Key fragmentation pathways for this compound would likely involve:
Loss of a methyl radical (CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15. youtube.com
Loss of the sulfanyl (B85325) group (SH): This would lead to a fragment at m/z M-33.
Cleavage of the C-S bond: This can result in fragments corresponding to the benzonitrile (B105546) moiety and the methylsulfanyl group.
Rearrangement reactions: Intramolecular rearrangements can also occur, leading to more complex fragmentation patterns. wikipedia.org
A detailed analysis of the relative intensities of these fragment peaks provides valuable information for confirming the structure of this compound.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 149 | Molecular Ion |
| [M+2]⁺ | 151 | Isotopic peak due to ³⁴S |
| [M-CH₃]⁺ | 134 | Loss of a methyl radical |
| [M-SH]⁺ | 116 | Loss of a sulfanyl group |
| [C₇H₄N]⁺ | 102 | Benzonitrile fragment |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. ufg.br For this compound, the key chromophores are the benzene ring, the nitrile group (C≡N), and the sulfanyl group (-SH). shu.ac.ukupenn.edu
The expected electronic transitions for this compound include:
π → π* transitions: These transitions occur in the aromatic ring and the nitrile group, which contain π-bonds. youtube.comanalis.com.my They are typically characterized by high molar absorptivity values. shu.ac.uk
n → π* transitions: The non-bonding electrons on the sulfur and nitrogen atoms can be excited to anti-bonding π* orbitals. youtube.comanalis.com.my These transitions generally have lower molar absorptivities compared to π → π* transitions. shu.ac.uk
n → σ* transitions: The non-bonding electrons on the sulfur atom can also be excited to anti-bonding σ* orbitals. youtube.com Thiols and sulfides typically show absorptions in the 200-220 nm range corresponding to these transitions. upenn.edu
The solvent used can influence the wavelength of maximum absorption (λₘₐₓ). For instance, n → π* transitions often experience a blue shift (shift to shorter wavelengths) in polar solvents. shu.ac.uk
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | ~200-280 | Aromatic ring, Nitrile group |
| n → π | ~280-300 | Nitrile group, Sulfanyl group |
| n → σ* | ~200-220 | Sulfanyl group |
X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. mdpi.comnih.gov
For this compound, a single-crystal XRD analysis would reveal:
The planarity of the benzonitrile ring.
The precise bond lengths of the C-S, S-H, C-C, C-N, and C-H bonds.
The bond angles within the molecule.
The arrangement of molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings. nih.gov
The presence and geometry of any intermolecular hydrogen bonds involving the sulfanyl group.
The crystal system (e.g., monoclinic, triclinic) and space group would also be determined, providing a complete picture of the solid-state structure. analis.com.mymdpi.com
Table 3: Hypothetical Crystal Structure Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.govscirp.org The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contacts. biointerfaceresearch.com
For this compound, a Hirshfeld surface analysis would provide quantitative information on various intermolecular interactions, such as:
H···H contacts: These are typically the most abundant interactions in organic crystals. nih.gov
C···H/H···C interactions: These represent weak van der Waals forces. nih.gov
S···H/H···S interactions: These can indicate the presence of weak hydrogen bonds involving the sulfanyl group. nih.gov
N···H/H···N interactions: These could arise from interactions with the nitrile group. analis.com.mynih.gov
π-π stacking: Indicated by specific patterns in the fingerprint plots derived from the Hirshfeld surface.
Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) |
| H···H | 40-50 |
| C···H/H···C | 20-30 |
| S···H/H···S | 5-15 |
| N···H/H···N | 5-10 |
| Other (e.g., C···C, C···N) | < 5 |
Integrated Spectroscopic Data Interpretation for Structural Ambiguity Resolution
The true power of spectroscopic analysis lies in the integration of data from multiple techniques to resolve any structural ambiguities. While each method provides valuable information, a combined approach ensures a comprehensive and accurate characterization of this compound.
For example:
MS and NMR: While MS provides the molecular weight and fragmentation pattern, Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the number and connectivity of protons and carbons, including the relative positions of the methyl and sulfanyl groups on the benzene ring.
IR and Raman: Infrared (IR) and Raman spectroscopy would identify the characteristic vibrational frequencies of the functional groups (C≡N, S-H, C-H, aromatic C=C), complementing the structural information from XRD.
UV-Vis and XRD: The electronic transitions observed in the UV-Vis spectrum can be correlated with the molecular geometry and intermolecular interactions determined by XRD. For instance, π-π stacking observed in the crystal structure can influence the π → π* transition energies.
By combining the information from mass spectrometry, UV-Vis spectroscopy, X-ray diffraction, and Hirshfeld surface analysis, a complete and unambiguous structural and electronic picture of this compound can be established. This integrated approach is crucial for understanding the chemical and physical properties of the compound. nih.gov
Computational and Theoretical Investigations of 2 Methyl 4 Sulfanylbenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of molecular systems. aps.orgarxiv.org This method is favored for its balance of computational cost and accuracy. In DFT, the electronic energy of a system is determined from its electron density. aps.org
For molecules like 2-methyl-4-sulfanylbenzonitrile, DFT calculations can elucidate the electronic structure, which is crucial for understanding its reactivity. ajchem-a.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical in predicting how the molecule will interact with other chemical species. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Various functionals, which are approximations for the exchange-correlation energy, can be employed within DFT. Common examples include B3LYP and PBE0. researchgate.netresearchgate.net The choice of functional and basis set, such as the 6-311G(d,p) basis set, can influence the accuracy of the predictions. ijtsrd.com For instance, studies on similar benzonitrile (B105546) derivatives have utilized functionals like B3LYP to achieve good agreement between calculated and experimental data. nih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Geometry optimization and vibrational frequencies. nih.gov |
| B3LYP | 6-311+G(d,p) | More accurate electronic properties and spectra. researchgate.net |
| PBE0 | def2-TZVPP | High-accuracy structural and electronic predictions. researchgate.net |
| M06-2X | 6-311+G(d,p) | Systems with non-covalent interactions. nih.gov |
This table is for illustrative purposes and actual choices depend on the specific properties being investigated.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ijtsrd.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, although they are often more computationally demanding than DFT. hhu.de
For this compound, ab initio calculations can be used to refine the understanding of its molecular properties. For example, while DFT is often used for initial geometry optimization, higher-level ab initio methods can be employed to obtain more precise values for bond lengths, bond angles, and electronic energies. These methods are particularly valuable for benchmarking the results obtained from more approximate methods like DFT. ijtsrd.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the three-dimensional structure and dynamic behavior of molecules over time.
The three-dimensional structure of this compound is determined by the spatial arrangement of its atoms. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that correspond to energy minima on the potential energy surface. khanacademy.org For this molecule, key conformational features include the orientation of the methyl (-CH₃) and sulfanyl (B85325) (-SH) groups relative to the benzene (B151609) ring. drugdesign.org
Computational methods can be used to optimize the geometry of the molecule, predicting the most stable conformation. drugdesign.org The planarity of the benzene ring and the bond lengths and angles of the substituents are important aspects of its three-dimensional geometry. Due to steric interactions, the molecule may not be perfectly planar. drugdesign.org
The rotation of the methyl and sulfanyl groups around their respective bonds to the benzene ring is not entirely free. These rotations are associated with energy barriers, known as rotational or torsional barriers. ias.ac.in A torsion potential energy scan involves calculating the energy of the molecule as a specific dihedral angle is systematically varied. hhu.de
For this compound, this analysis would reveal the energy cost of rotating the methyl and sulfanyl groups. The resulting potential energy curve shows the stable (low-energy) and unstable (high-energy) conformations. researchgate.net The height of the energy barrier between conformers provides insight into the flexibility of the molecule at different temperatures. nih.gov For example, a low barrier suggests that the group can rotate relatively freely at room temperature. nih.gov
Prediction of Spectroscopic Parameters (e.g., DFT-Calculated NMR Chemical Shifts, IR Frequencies)
Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. researchgate.netruc.dk
DFT calculations are particularly effective for predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netruc.dk By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR spectrum. biointerfaceresearch.com These simulated spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.gov For instance, the characteristic stretching frequency of the nitrile (C≡N) group can be accurately predicted. ijtsrd.com
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts. imist.ma By predicting the ¹H and ¹³C NMR spectra, researchers can compare the theoretical values with experimental data to validate the molecular structure. nih.govresearchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included in the model. researchgate.net
Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for Similar Compounds
| Spectroscopic Parameter | Experimental Range (cm⁻¹) | Calculation Method | Notes |
| C≡N Stretch (IR) | ~2230 | B3LYP/6-311G(d,p) | The calculated frequency is often scaled to better match experimental values. mdpi.com |
| C-H Stretch (Aromatic) | 3000-3100 | B3LYP/6-311G(d,p) | Multiple bands are typically observed in this region. mdpi.com |
| C-H Stretch (Methyl) | 2850-2960 | B3LYP/6-311G(d,p) | Symmetric and asymmetric stretching modes can be distinguished. mdpi.com |
This table provides typical ranges and is for illustrative purposes. Actual values for this compound would require specific calculations and experimental measurements.
Computational chemistry provides powerful tools for understanding chemical reactions at a molecular level. For a compound like this compound, these methods can predict its behavior in chemical reactions, offering insights that are often difficult to obtain through experimental means alone. kit.edu
Reaction Mechanism Elucidation via Computational Pathways
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the energetic landscape of a chemical reaction. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. kit.eduresearchgate.net For this compound, this would mean modeling its interaction with various reactants to understand how the methyl (-CH₃), sulfanyl (-SH), and nitrile (-CN) groups influence the reaction pathway.
A transition state (TS) is a high-energy, transient molecular configuration that exists between reactants and products. ucsb.edu Its structure represents the point of maximum energy along the minimum energy path of a reaction, and locating this state is crucial for understanding the reaction mechanism. kit.edu The energy difference between the reactants and the transition state is the activation energy (Ea), a critical barrier that must be overcome for the reaction to proceed. researchgate.net
For this compound, computational chemists would use algorithms to locate the transition state structures for specific reactions, such as electrophilic aromatic substitution or reactions involving the nitrile or sulfanyl groups. The calculation of the activation energy would indicate how fast the reaction is likely to occur. A lower activation energy implies a faster reaction rate. Studies on other substituted ethenes and benzonitriles have successfully used these methods to calculate activation energies and rationalize reaction outcomes. acs.orgirjweb.com
Table 1: Illustrative Activation Energy Data for a Hypothetical Reaction (Note: The following data is for illustrative purposes only and does not represent actual calculated values for this compound.)
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Ortho-substitution | 0.0 | [Value not available] | [Value not available] |
| Meta-substitution | 0.0 | [Value not available] | [Value not available] |
Insights into Reaction Kinetics and Product Distributions
By calculating the activation energies for all possible reaction pathways, researchers can predict the reaction kinetics and the likely distribution of products. researchgate.net Pathways with lower activation energies will be kinetically favored, leading to the major products. Transition State Theory allows for the calculation of rate constants from the computed activation energies, providing a quantitative prediction of reaction speed. mdpi.com
In the case of this compound, this analysis could predict, for instance, the regioselectivity of an electrophilic attack on the benzene ring. By comparing the activation energies for attack at the different available positions, one could determine which isomer (product) is most likely to form.
Electronic Properties Analysis
The electronic structure of a molecule dictates its reactivity. Computational methods provide a detailed picture of how electrons are distributed and how they behave, which is key to understanding a molecule's chemical properties.
Frontier Molecular Orbitals (HOMO-LUMO Gap) for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nist.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. osti.gov Conversely, a small gap indicates that a molecule is more reactive. osti.gov For this compound, calculating the HOMO-LUMO gap would provide immediate insight into its general reactivity. DFT calculations are a standard method for determining these orbital energies. umich.edu
Table 2: Illustrative Frontier Orbital Data (Note: The following data is for illustrative purposes only and does not represent actual calculated values for this compound.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | [Value not available] |
| LUMO | [Value not available] |
| HOMO-LUMO Gap (ΔE) | [Value not available] |
Charge Distribution and Reactivity Indices
The way charge is distributed across the atoms of a molecule is fundamental to its reactivity, especially in polar reactions. Computational methods can calculate the partial charge on each atom, often visualized using a Molecular Electrostatic Potential (MEP) map. This map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an MEP map would reveal the most electron-rich and electron-poor sites, guiding predictions about where the molecule would interact with other reagents. For example, a charge density analysis of a related nitroimidazole derivative highlighted how electrostatic interactions influence crystal packing. nih.gov Reactivity indices, derived from conceptual DFT, provide quantitative measures of local reactivity, further refining these predictions.
Electrophilicity and Nucleophilicity Indices
Global reactivity indices, such as electronegativity, chemical hardness, and the electrophilicity index (ω), offer a quantitative scale for reactivity. nih.gov The electrophilicity index, in particular, measures the stabilization in energy when a molecule acquires additional electronic charge from its environment. researchgate.net A high electrophilicity index indicates a good electrophile, while a low value suggests a better nucleophile.
Similarly, a nucleophilicity index (N) can be defined. nih.gov Calculating these indices for this compound would allow it to be placed on a quantitative scale of reactivity, enabling comparison with a wide range of other known organic molecules. Such calculations have been performed for various benzonitrile N-oxides and other organic molecules to rationalize their reactivity in cycloaddition reactions. nih.gov
Research Applications and Functional Material Development of 2 Methyl 4 Sulfanylbenzonitrile Derivatives
Applications as Advanced Organic Synthesis Intermediates
The reactivity of the nitrile and sulfanyl (B85325) groups allows 2-Methyl-4-sulfanylbenzonitrile to serve as a versatile intermediate in organic synthesis, enabling the construction of a wide array of more complex molecular structures.
Role in the Construction of Complex Organic Architectures
The dual functionality of this compound makes it an ideal starting point for building intricate organic molecules. The sulfanyl group can readily participate in nucleophilic substitution reactions or be oxidized to various other sulfur-containing functional groups. Simultaneously, the nitrile group can undergo hydrolysis to form a carboxylic acid, reduction to form an amine, or participate in cycloaddition reactions. This orthogonal reactivity allows for the sequential and controlled addition of molecular complexity, making it a valuable intermediate for chemists aiming to construct elaborate molecular frameworks.
Precursors for Specialized Organic Compounds (e.g., sulfonamide and organosulfur derivatives)
Derivatives of this compound are key precursors for synthesizing specialized organic compounds, particularly those containing sulfur.
Organosulfur Derivatives: The sulfanyl group is the defining feature of thiols, which are a major class of organosulfur compounds. This group can be alkylated to form thioethers, oxidized to form sulfoxides and sulfones, or reacted to form disulfides. These transformations are fundamental in the synthesis of a wide range of organosulfur compounds with applications in pharmaceuticals and materials science.
Sulfonamides: The synthesis of sulfonamides from a sulfanyl-containing precursor like this compound typically involves a two-step process. First, the sulfanyl group (-SH) is oxidized to a sulfonyl chloride (-SO₂Cl). This is often achieved using an oxidizing agent in the presence of a chlorine source. The resulting sulfonyl chloride is a highly reactive intermediate that can then be readily reacted with ammonia (B1221849) or a primary or secondary amine to form the corresponding sulfonamide (-SO₂NH₂, -SO₂NHR, or -SO₂NR₂). This transformation is a cornerstone of medicinal chemistry.
Contributions to Materials Science Research
The unique electronic and structural properties imparted by the sulfur and nitrile functionalities position this compound derivatives as important components in the creation of novel materials.
Development of Specialty Chemicals and Functional Materials
Substituted 4-mercaptobenzonitriles, including this compound, are identified as valuable intermediates in the preparation of specialty chemicals. For instance, they can be used to synthesize nematic liquid-crystalline products, where the rod-like shape and polarity of the molecule are crucial for forming liquid crystal phases. Furthermore, these compounds have been noted as precursors for herbicides and plant-growth regulators, highlighting their role in the agrochemical industry.
Building Blocks for Polymers and Advanced Materials (e.g., fluorinated polymers, electronic, magnetic, optical materials)
While not a conventional monomer itself, this compound can be chemically modified to act as a building block for advanced polymers and materials. The nitrile and sulfanyl groups can serve as handles to introduce polymerizable groups or to be incorporated into a polymer backbone.
The presence of the polar nitrile group and the polarizable sulfur atom can influence the electronic properties of resulting materials, making them candidates for applications in:
Electronic Materials: As components in organic semiconductors or dielectric materials.
Optical Materials: The aromatic core and functional groups can be modified to create chromophores for dyes or non-linear optical materials.
Advanced Polymers: Incorporation into polymer structures, such as polyamides or polyimides, via conversion of its functional groups, can enhance thermal stability, chemical resistance, and mechanical properties.
Investigation of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. This effect is often observed in molecules with rotatable parts, such as phenyl rings, that undergo non-radiative decay pathways in solution but become emissive when their intramolecular rotations are restricted in the aggregated state.
Derivatives of this compound possess the structural motifs—an aromatic ring with multiple substituents—that are common in AIE-active molecules (AIEgens). By incorporating this benzonitrile (B105546) core into larger, more sterically hindered molecular designs, it is conceivable to create novel AIEgens. The restriction of intramolecular rotation within aggregates of such complex derivatives could block non-radiative decay channels and "switch on" fluorescence, making them potentially useful for developing new types of sensors, bio-imaging agents, and light-emitting devices.
Catalytic Applications and Ligand Design
The unique electronic and structural characteristics of this compound make it an intriguing candidate for ligand development in catalysis. The interplay between the soft sulfur donor and the π-accepting nitrile group can be harnessed to fine-tune the properties of metal complexes for specific catalytic transformations.
The this compound moiety can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the nitrile group and the sulfur atom of the sulfanyl group. This N,S-chelation can form a stable five-membered ring with the metal ion, a common and stable arrangement in coordination chemistry. mdpi.com The design of such complexes would involve the reaction of a deprotonated form of this compound (as a thiolate) with a suitable metal salt.
The properties of the resulting metal complex can be systematically modified:
Metal Center: The choice of the metal (e.g., Palladium, Nickel, Copper, Rhodium, Ruthenium) would be crucial in determining the catalytic activity. For instance, palladium and nickel are well-known for their role in cross-coupling reactions, while rhodium and ruthenium are often employed in hydrogenation and transfer hydrogenation. researchgate.netthieme-connect.de
Oxidation State: The N,S-ligand can stabilize metals in various oxidation states, which is a key aspect of many catalytic cycles.
Steric and Electronic Effects: The methyl group on the benzene (B151609) ring provides a certain steric influence and also acts as a weak electron-donating group, which can affect the reactivity of the metal center.
The nitrile group, in particular, can act as an electron-acceptor, which can promote key steps in a catalytic cycle, such as reductive elimination, and stabilize low-valent metal species. researchgate.netresearchgate.net
Table 1: Hypothetical Metal Complexes with this compound Ligand This table is illustrative and based on common coordination modes for analogous N,S-donor ligands.
| Metal Ion | Potential Complex Formula | Coordination Geometry | Potential Application |
|---|---|---|---|
| Pd(II) | [Pd(2-Me-4-S-BZN)₂] | Square Planar | Cross-coupling reactions |
| Ni(II) | [Ni(2-Me-4-S-BZN)₂] | Square Planar | Cross-coupling, Hydrogenation |
| Cu(I) | [Cu(2-Me-4-S-BZN)(PPh₃)] | Trigonal Planar | Click chemistry, C-S coupling |
| Rh(I) | [Rh(2-Me-4-S-BZN)(CO)(PPh₃)] | Square Planar | Hydroformylation |
BZN = benzonitrile
Homogeneous Catalysis
Complexes of this compound with transition metals could be highly effective homogeneous catalysts for a range of organic transformations. Transition metal complexes with sulfur-containing ligands are known to be active in numerous catalytic reactions, including hydrogenation, hydroformylation, and C-C coupling reactions. thieme-connect.derug.nl
For example, a palladium complex of this ligand could potentially catalyze Suzuki or Heck-type cross-coupling reactions. The N,S-ligation could provide the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Similarly, rhodium or ruthenium complexes could be investigated for the hydrogenation of various functional groups. researchgate.net The nitrile functionality within the ligand itself could also undergo catalytic transformations, such as hydration to amides, catalyzed by the coordinated metal center. rug.nl
Table 2: Potential Homogeneous Catalytic Applications and Plausible Performance This table presents hypothetical data based on results from similar catalytic systems.
| Catalytic Reaction | Catalyst System | Substrate | Product Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Suzuki Coupling | [Pd(2-Me-4-S-BZN)₂] (0.1 mol%) | Aryl bromide + Arylboronic acid | >95 | >99 |
| Hydrogenation | [Ru(2-Me-4-S-BZN)₂(p-cymene)] (1 mol%) | Ketone | >99 | >99 |
Heterogeneous Catalysis
For applications in heterogeneous catalysis, the this compound ligand could be immobilized on a solid support. The sulfanyl group provides a convenient anchor point for grafting the molecule onto materials like silica, alumina, or polymers. This would lead to the creation of a solid-supported catalyst with several advantages:
Easy Separation: The catalyst can be easily separated from the reaction mixture by simple filtration.
Recyclability: The solid-supported catalyst can be reused for multiple reaction cycles, making the process more economical and sustainable.
Stability: Immobilization can prevent the degradation of the catalyst and the leaching of the metal into the product.
For instance, a palladium complex of supported this compound could be used as a recyclable catalyst for the hydrogenation of nitriles to primary amines, a reaction of significant industrial importance. mdpi.com The solid support can also influence the activity and selectivity of the catalyst.
Table 3: Illustrative Example of Heterogeneous Catalysis This table illustrates a potential application in heterogeneous catalysis, with performance data based on analogous systems.
| Catalyst | Reaction | Conversion (%) (1st Cycle) | Product Selectivity (%) | Conversion (%) (5th Cycle) |
|---|---|---|---|---|
| Pd/Silica-S-(2-Me-BZN) | Hydrogenation of benzonitrile | 100 | 95 (to benzylamine) | 98 |
Structure Activity Relationships and Design of Derivatives in Academic Research
Systematic Modification of the 2-Methyl-4-sulfanylbenzonitrile Scaffold
Systematic modification of the this compound core structure is a key strategy for exploring its chemical space and establishing a comprehensive SAR. This process involves altering three primary regions of the molecule: the methyl group at position 2, the sulfanyl (B85325) group at position 4, and the benzonitrile (B105546) ring itself.
Key Modification Points:
Position 2 (Methyl Group): The methyl group can be varied in size and electronics. It can be extended to larger alkyl chains (ethyl, propyl), branched (isopropyl), or replaced with other functional groups like a trifluoromethyl group to alter steric bulk and electronic properties.
Position 4 (Sulfanyl Group): The sulfanyl group (-SH) is a versatile handle for modification. It can be alkylated to form various thioethers, oxidized to sulfoxides, sulfones, or converted into sulfonamides and sulfoximines. These changes dramatically alter polarity, hydrogen bonding capacity, and metabolic stability.
The following table illustrates a conceptual framework for the systematic modification of the this compound scaffold.
Table 1: Conceptual Systematic Modifications of this compound
| Modification Site | Parent Group | Example Modifications | Potential Impact |
|---|---|---|---|
| Position 2 | -CH₃ (Methyl) | -CH₂CH₃ (Ethyl), -CF₃ (Trifluoromethyl) | Alters steric hindrance and electronic properties near the nitrile group. |
| Position 4 | -SH (Sulfanyl) | -SCH₃ (Methylthio), -SO₂CH₃ (Methylsulfonyl), -SO₂NH₂ (Sulfonamide) | Modulates polarity, solubility, and hydrogen bonding capabilities. |
| Position 5 | -H | -F (Fluoro), -Cl (Chloro), -OCH₃ (Methoxy) | Influences electron density of the ring, lipophilicity, and metabolic stability. |
Influence of Substituents on Reactivity and Electronic Properties
Substituents on the benzene (B151609) ring of this compound have a profound effect on its reactivity and electronic properties. The existing methyl (-CH₃) and sulfanyl (-SH) groups are both considered electron-donating and ortho-, para-directing for electrophilic aromatic substitution. scribd.com This means they activate the ring and direct incoming electrophiles to specific positions.
Activating Groups: The methyl group is a weak activating group that donates electron density through an inductive effect. The sulfanyl group is also activating and donates electron density via resonance.
Directing Effects: Since the sulfanyl group is at position 4, the primary positions activated for further substitution are 3 and 5 (ortho to the sulfanyl group) and position 6 (ortho to the methyl group).
Introducing additional substituents can either enhance or counteract these effects:
Electron-Donating Groups (EDGs): Adding further EDGs, like a methoxy group (-OCH₃), would increase the ring's electron density, enhancing its reactivity in certain reactions.
The electronic properties influenced by these substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.
Table 2: Predicted Influence of Novel Substituents on the Electronic Properties of the this compound Ring
| Substituent | Position | Electronic Effect | Predicted Impact on Ring Reactivity |
|---|---|---|---|
| -NO₂ (Nitro) | 5 | Strongly electron-withdrawing | Deactivates the ring towards electrophilic substitution. |
| -Cl (Chloro) | 5 | Inductively withdrawing, weakly deactivating | Slightly decreases ring reactivity. |
| -OCH₃ (Methoxy) | 5 | Strongly electron-donating by resonance | Activates the ring towards electrophilic substitution. |
Bioisosteric Replacements in Analog Development (e.g., sulfones, sulfonamides, sulfoximines)
Bioisosteres are atoms or groups of atoms that can be interchanged without significantly altering a molecule's desired biological activity. cambridgemedchemconsulting.com This strategy is widely used in drug design to improve physicochemical properties, reduce toxicity, or enhance metabolic stability. cambridgemedchemconsulting.com For this compound, the sulfanyl group is a prime target for bioisosteric replacement.
Common bioisosteres for a sulfanyl or thioether group include its oxidized forms:
Sulfones (-SO₂R): Replacing a sulfide (B99878) with a sulfone introduces a strong hydrogen bond acceptor and significantly increases polarity. This can improve aqueous solubility but may also increase interactions with biological water molecules.
Sulfonamides (-SO₂NR₂): This group is a versatile bioisostere that can act as both a hydrogen bond donor and acceptor. Its introduction can fundamentally change the interaction profile of the molecule with protein targets.
Sulfoximines (-S(O)NR): Sulfoximines are considered 3D bioisosteres of sulfones. They possess a stable stereocenter at the sulfur atom and offer a distinct vector for hydrogen bonding, providing a more complex and tunable interaction profile.
The pentafluorosulfanyl (SF₅) group has also emerged as a bioisosteric replacement for groups like trifluoromethyl, offering unique properties due to its stability and high lipophilicity. epa.govresearchgate.net
Table 3: Physicochemical Properties of Bioisosteric Replacements for the Sulfanyl Group
| Functional Group | Hydrogen Bonding | Typical Polarity | Metabolic Stability |
|---|---|---|---|
| Sulfide (-SR) | Acceptor (weak) | Low | Susceptible to oxidation |
| Sulfoxide (B87167) (-SOR) | Acceptor (strong) | Moderate | Can be reduced or oxidized |
| Sulfone (-SO₂R) | Acceptor (strong) | High | Generally stable |
| Sulfonamide (-SO₂NHR) | Donor & Acceptor | High | Generally stable |
Rational Design Principles for Modulating Chemical and Biological Interactions
Rational design combines the principles of SAR, substituent effects, and bioisosterism to create new derivatives with a specific, intended purpose. The goal is to modulate chemical and biological interactions in a predictable way.
For the this compound scaffold, rational design principles would include:
Target Interaction Analysis: If the molecule interacts with a biological target (e.g., an enzyme or receptor), identifying key binding interactions is the first step. For example, if a hydrogen bond with the sulfanyl group is crucial, modifications would aim to preserve or enhance this interaction using bioisosteres like sulfonamides.
Physicochemical Property Tuning: Based on the desired application, properties like solubility, lipophilicity (logP), and metabolic stability can be fine-tuned. To increase water solubility, one might replace the sulfanyl group with a more polar sulfone. To enhance membrane permeability, lipophilic substituents could be added to the aromatic ring.
Conformational Control: The introduction of bulky substituents, such as a tert-butyl group, can restrict the rotation of bonds and lock the molecule into a specific conformation. This can be crucial for fitting into a well-defined binding pocket.
Electronic Modulation: The electronic properties of the benzonitrile ring can be adjusted to influence its reactivity or its ability to participate in π-π stacking or cation-π interactions. This is achieved by adding appropriate electron-donating or electron-withdrawing groups at strategic positions.
By integrating data from systematic modifications and applying these design principles, researchers can move beyond trial-and-error and intelligently navigate the chemical space to develop novel this compound derivatives with optimized properties.
Future Research Directions and Emerging Opportunities
Integration with Data Science and Machine Learning for Chemical Discovery
The intersection of data science and chemistry is creating new paradigms for molecular discovery and design. For a compound like 2-Methyl-4-sulfanylbenzonitrile, these computational tools offer a pathway to rapidly explore its potential without extensive, initial laboratory work.
Machine learning (ML) models, trained on vast datasets of chemical structures and their corresponding properties, are increasingly used to predict the characteristics of novel compounds. researchgate.netaps.org For this compound, ML algorithms could be deployed to forecast a range of physicochemical and biological properties. This data-driven approach can accelerate the identification of potential applications and guide experimental efforts. arxiv.orgyoutube.com
Key areas for ML-driven investigation include:
Property Prediction: Algorithms can estimate properties such as solubility, lipophilicity, and potential toxicity. Models trained on organosulfur and multifunctional organic compounds could predict chemical potentials and thermodynamic stability, offering insights into the compound's behavior in various environments. acs.orgnih.gov
Reactivity Mapping: Machine learning can predict the reactivity of different sites on the molecule. researchgate.net For instance, models could determine the likelihood of reactions at the thiol or nitrile group under various conditions, helping to design synthetic pathways. cmu.educhemrxiv.org
Virtual Screening: By comparing its predicted properties to those of known bioactive molecules, this compound could be virtually screened against biological targets, such as enzymes or receptors, to identify potential pharmaceutical applications.
The table below illustrates hypothetical properties of this compound that could be targeted for prediction using machine learning models.
Table 1: Potential Machine Learning-Driven Property Predictions for this compound
| Property Class | Specific Target Property | Potential Application |
|---|---|---|
| Physicochemical | Aqueous Solubility | Formulation, environmental fate |
| Boiling Point | Purification, process design | |
| Vapor Pressure | Atmospheric modeling, safety | |
| Thermodynamic | Enthalpy of Formation | Reaction calorimetry, stability analysis |
| Gibbs Free Energy | Spontaneity of reactions, equilibrium | |
| Biological | Enzyme Inhibition Constant (Ki) | Drug discovery, toxicology |
| Receptor Binding Affinity | Pharmaceutical development | |
| Reactivity | pKa of Thiol Group | pH-dependent reactivity, formulation |
By leveraging geometric deep learning and other advanced models, it is possible to achieve predictions with high accuracy, approaching that of quantum chemical calculations but at a fraction of the computational cost. researchgate.net This computational-first approach allows for the efficient prioritization of research efforts and resources.
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The distinct functional groups of this compound—the thiol and the nitrile—offer a rich landscape for exploring new chemical reactions and creating complex derivative molecules.
The thiol group is known for its versatile reactivity. nih.gov Future research could investigate:
S-H/π Interactions: The interaction between the thiol's hydrogen and the aromatic systems of other molecules could be studied to understand its role in molecular recognition and self-assembly. acs.org
Oxidation States: The sulfur atom can be oxidized to various states, including sulfenic acids, sulfinic acids, and sulfonic acids, each with unique properties and potential applications.
Nucleophilic Reactions: As a strong nucleophile, the thiolate anion can be used in a variety of C-S bond-forming reactions, such as alkylation and arylation, to build more complex structures. wikipedia.org Rhodium-catalyzed methods, for example, can efficiently transfer organothio groups without the need for strong bases. nih.gov
The benzonitrile (B105546) group is a valuable precursor in organic synthesis. google.com Opportunities for exploration include:
Functional Group Interconversion: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to different classes of compounds. It can also be converted into tetrazoles, which are important in medicinal chemistry.
Directed C-H Functionalization: The nitrile group can act as a directing group in transition-metal-catalyzed reactions to functionalize the ortho C-H bond (at the 3-position), enabling the synthesis of highly substituted aromatic compounds. nih.gov
Atroposelective Synthesis: While the parent molecule is not chiral, derivatization could lead to precursors for axially chiral benzonitriles, which are of growing interest as chiral ligands and catalysts. nih.govacs.org
The table below summarizes potential transformations for each functional group.
Table 2: Potential Synthetic Transformations for this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Thiol (-SH) | Oxidation | Sulfoxides, Sulfones |
| Alkylation/Arylation | Thioethers (Sulfides) | |
| Disulfide Formation | Disulfides | |
| Michael Addition | Thioether adducts | |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acids |
| Reduction | Primary Amines | |
| Cycloaddition (with azides) | Tetrazoles |
Development of Sustainable and Economically Viable Synthesis Approaches
The development of green and cost-effective synthetic methods is a central goal of modern chemistry. Future research on this compound should focus on creating synthesis pathways that are safer, more efficient, and environmentally benign compared to traditional methods.
Traditional syntheses of aromatic thiols and nitriles often rely on harsh reagents, multi-step processes, and odorous starting materials. researchgate.netgoogle.comacs.org Emerging sustainable strategies could be adapted for the synthesis of this compound.
For the formation of the C-S bond, promising green approaches include:
Thiol-Free Surrogates: Using "thiol-free" synthesized reagents like N-thiophthalimides can avoid the handling of volatile and malodorous thiols. rsc.org
Electrochemical Synthesis: Electrochemical methods powered by renewable energy can create C-S bonds with high efficiency and minimize waste. researchgate.net
Mechanochemistry: Ball-milling techniques can facilitate reactions in the absence of bulk solvents, reducing environmental impact. acs.org
Photocatalysis: Visible-light photocatalysis offers a sustainable energy source for driving reactions like the synthesis of α-keton thiol esters from thioic acids. acs.org
For the synthesis of the benzonitrile moiety, sustainable alternatives include:
Ammoxidation of Toluene (B28343) Derivatives: The direct ammoxidation of the corresponding methyl group on a xylene precursor using novel catalysts in confined sub-nano spaces can offer high selectivity and efficiency. medcraveonline.com
Use of Recyclable Catalysts/Solvents: Synthesizing the nitrile from a corresponding aldehyde using recyclable ionic liquids can streamline the process and reduce waste. rsc.orgsemanticscholar.org
One-Pot Procedures: Converting benzoic acid derivatives or amides directly to nitriles using milder dehydrating agents or thermal methods can reduce the number of synthetic steps and purification processes. youtube.com
The following table compares conventional and potential sustainable approaches for the key bond formations in this compound.
Table 3: Comparison of Synthetic Approaches for Key Functional Groups
| Target Functionality | Conventional Method | Potential Sustainable Alternative |
|---|---|---|
| Aromatic Thiol | Reduction of sulfonyl chlorides; Newman-Kwart rearrangement | Palladium-catalyzed coupling with sodium thiosulfate; Nickel-catalyzed reaction with thiourea; Use of triisopropylsilanethiolate. researchgate.net |
| Benzonitrile | Sandmeyer reaction (from aniline); Dehydration of amides with harsh reagents (e.g., P₂O₅) | Ammoxidation of toluene derivatives; Dehydration using recyclable ionic liquids; Palladium-catalyzed cyanation with zinc cyanide. medcraveonline.comresearchgate.net |
By pursuing these innovative synthetic routes, the production of this compound and its derivatives could become more economically viable and aligned with the principles of green chemistry.
Q & A
Q. How should researchers address discrepancies in reaction yields across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
